molecular formula C22H17NO5 B069364 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid CAS No. 176442-21-0

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid

Cat. No.: B069364
CAS No.: 176442-21-0
M. Wt: 375.4 g/mol
InChI Key: WGBZDECNYLZYRE-UHFFFAOYSA-N
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Description

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino group, and a hydroxybenzoic acid moiety. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Mechanism of Action

Target of Action

It is known to be an alanine derivative , which suggests that it may interact with biological systems in a similar manner to other alanine derivatives.

Mode of Action

As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

As an alanine derivative, it may have effects similar to those of other amino acids and amino acid derivatives, which are recognized to be beneficial as ergogenic dietary substances .

Action Environment

It is known to be stable at room temperature , suggesting that it may be relatively resistant to environmental variations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group. This is usually achieved by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Hydroxybenzoic Acid Derivatization: The hydroxybenzoic acid moiety is introduced through esterification or amidation reactions. This can involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Fmoc Protection: Utilizing automated peptide synthesizers to handle large volumes of reagents and solvents.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid can undergo several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the Fmoc moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an alcohol from the carbonyl group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid is widely used in peptide synthesis. The Fmoc group serves as a protecting group for the amino function, allowing for selective deprotection and subsequent peptide bond formation.

Biology

In biological research, this compound is used to synthesize peptides and proteins that are crucial for studying enzyme functions, protein-protein interactions, and cellular signaling pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including as enzyme inhibitors or receptor modulators.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of complex drug molecules and as an intermediate in the production of active pharmaceutical ingredients (APIs).

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gly-OH: Fmoc-protected glycine, used similarly in peptide synthesis.

    Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain, used for synthesizing peptides with lysine residues.

    Fmoc-Ser(tBu)-OH: Fmoc-protected serine with a tBu-protected side chain, used for synthesizing peptides with serine residues.

Uniqueness

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid is unique due to the presence of both the Fmoc-protected amino group and the hydroxybenzoic acid moiety. This dual functionality allows for versatile applications in organic synthesis and peptide chemistry, providing both protection and reactivity in a single molecule.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c24-15-10-13(21(25)26)9-14(11-15)23-22(27)28-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,24H,12H2,(H,23,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBZDECNYLZYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453645
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176442-21-0
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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